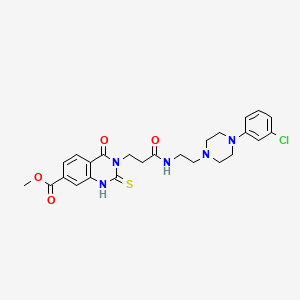
Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H28ClN5O4S and its molecular weight is 530.04. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
The compound has been involved in the synthesis and characterization processes aiming at developing new chemical entities with potential biological activities. For instance, new quinazoline derivatives synthesized for antimicrobial studies demonstrated significant interactions with microbial organisms, indicating their potential as antimicrobial agents (Desai, Moradia, & Shihora, 2007). Similarly, the synthesis of quinazolinone and thiazolidinone hybrids highlighted their potential as antimicrobial agents, showcasing the diverse applications of such compounds in the development of new therapeutic agents (Desai, Dodiya, & Shihora, 2011).
Photophysical Studies
The compound's derivatives have been used in studies focusing on photophysical properties, such as excited-state intramolecular charge transfer, which are crucial for understanding the behavior of such compounds under various conditions. For example, the study of norfloxacin and its derivatives, which share structural similarities with the compound , provided insights into the role of various substituents in the photophysical properties of quinoline derivatives, particularly in the context of intramolecular electron transfer mechanisms (Cuquerella, Miranda, & Bosca, 2006).
Development of Antimicrobial Agents
The structural framework of the compound has contributed to the development of novel antimicrobial agents. Research has shown that derivatives of such complex molecules, especially those incorporating quinazoline and thiazolidinone moieties, exhibit significant antimicrobial activity. This suggests that the compound and its derivatives could serve as key frameworks in the design and synthesis of new antimicrobial drugs, potentially addressing the growing concern of antibiotic resistance (Patel & Shaikh, 2011).
作用機序
Target of Action
It is known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating that the compound could potentially have multiple targets.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often acting as agonists or antagonists at receptor sites . The specific changes resulting from these interactions would depend on the nature of the target and the specific biochemical context.
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it can be inferred that this compound could potentially affect multiple biochemical pathways, with downstream effects varying based on the specific pathway and cellular context.
Pharmacokinetics
It is known that the piperazine moiety is commonly found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide range of biological activities, including antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic effects . Therefore, the effects of this compound could potentially span a wide range of molecular and cellular processes.
特性
CAS番号 |
1114647-58-3 |
|---|---|
製品名 |
Methyl 3-(3-((2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
分子式 |
C25H28ClN5O4S |
分子量 |
530.04 |
IUPAC名 |
methyl 3-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28ClN5O4S/c1-35-24(34)17-5-6-20-21(15-17)28-25(36)31(23(20)33)9-7-22(32)27-8-10-29-11-13-30(14-12-29)19-4-2-3-18(26)16-19/h2-6,15-16H,7-14H2,1H3,(H,27,32)(H,28,36) |
InChIキー |
AWZMUAHAXKCCCI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCN3CCN(CC3)C4=CC(=CC=C4)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(benzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2895080.png)
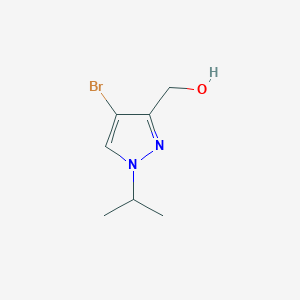
![2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-5-carboxylic acid](/img/structure/B2895084.png)
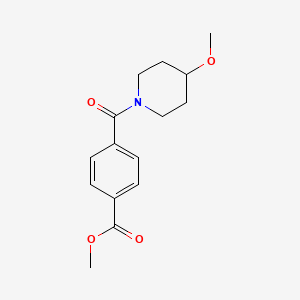
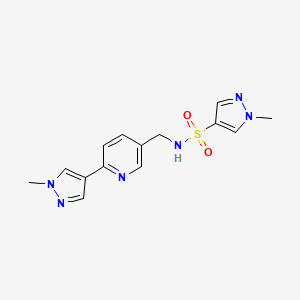
![3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2895089.png)
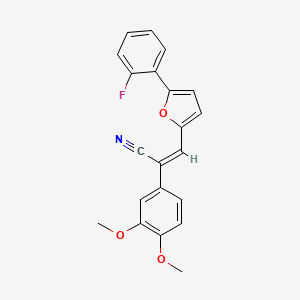
![2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2895092.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895095.png)
![5-((3,4-Dimethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2895098.png)
